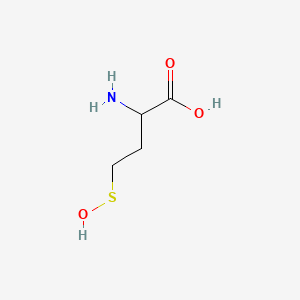

S-Hydroxyhomocysteine

CAS No.: 62990-46-9

Cat. No.: VC19425084

Molecular Formula: C4H9NO3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62990-46-9 |

|---|---|

| Molecular Formula | C4H9NO3S |

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | 2-amino-4-hydroxysulfanylbutanoic acid |

| Standard InChI | InChI=1S/C4H9NO3S/c5-3(4(6)7)1-2-9-8/h3,8H,1-2,5H2,(H,6,7) |

| Standard InChI Key | FUSFTJSKHKKKNN-UHFFFAOYSA-N |

| Canonical SMILES | C(CSO)C(C(=O)O)N |

Introduction

Biochemical Foundations of Homocysteine Metabolism

Methionine Cycle and SAH Biosynthesis

Homocysteine originates from methionine via S-adenosylmethionine (SAM), the universal methyl donor. Following methyl transfer, SAM is converted to SAH through enzymatic demethylation. SAH hydrolase then catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine, completing the methionine cycle . This pathway is tightly regulated by folate, vitamin B12, and vitamin B6, which act as cofactors in remethylation and transsulfuration processes .

Structural Properties of SAH

SAH (C14H20N6O5S) features a sulfhydryl group bonded to the 5' carbon of adenosine. Its molecular weight of 384.411 g/mol and ionization properties (pKa ≈ 3.9 for the thiol group) enable participation in nucleophilic reactions and metal chelation . Experimental collision cross-section data for SAH ions (e.g., 182.9 Ų for [M+H]+) provide insights into its conformational flexibility in physiological environments .

Pathophysiological Implications of SAH Accumulation

SAH as a Competitive Inhibitor of Methyltransferases

SAH inhibits SAM-dependent methyltransferases (e.g., DNA methyltransferases, histone methyltransferases) with a Ki value 10–100-fold lower than SAM’s Km, making it a potent regulator of epigenetic modifications. Elevated SAH levels correlate with global DNA hypomethylation, a hallmark of cardiovascular and neurodegenerative diseases .

Hyperhomocysteinemia and Vascular Dysfunction

Clinical studies demonstrate that plasma SAH concentrations >15 nmol/L are independently associated with a 2.3-fold increased risk of ischemic stroke . Mechanistically, SAH promotes endothelial nitric oxide synthase (eNOS) uncoupling, leading to reactive oxygen species (ROS) overproduction and reduced NO bioavailability .

Mitochondrial Effects

Ex vivo experiments in rat heart slices reveal that SAH accumulation disrupts mitochondrial complex I (NADH dehydrogenase) and complex IV (cytochrome c oxidase) activities, reducing ATP synthesis by 40–60% . Concurrent increases in lipid peroxidation (2.5-fold) and protein carbonylation (3.1-fold) suggest SAH-induced oxidative damage .

Diagnostic and Therapeutic Approaches

Laboratory Assessment of SAH

Plasma SAH quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity compared to total homocysteine assays. Reference intervals:

| Parameter | Healthy Range | Pathological Threshold |

|---|---|---|

| SAH (nmol/L) | 5–12 | >15 |

| SAH/SAM Ratio | 0.2–0.5 | >0.8 |

Vitamin-Based Therapeutics

-

Folate (5-MTHF): Reduces SAH levels by 35% via enhanced remethylation to methionine (p < 0.001) .

-

Vitamin B6 (Pyridoxal-5'-phosphate): Augments cystathionine β-synthase activity, lowering SAH by 22% in CBS-deficient patients .

-

Vitamin D3 (Calcitriol): At 50 nmol/L, restores mitochondrial complex IV activity to 85% of baseline in SAH-treated cardiomyocytes .

Genetic and Epigenetic Modulators

MTHFR C677T Polymorphism

The thermolabile MTHFR variant (677T) reduces 5-MTHF synthesis by 70%, elevating SAH levels 1.8-fold in homozygous individuals . Population studies show a 16% increased stroke risk per 5 µmol/L SAH increment in 677TT carriers .

SAH Hydrolase Mutations

Autosomal recessive SAH hydrolase deficiency (OMIM #613752) causes severe SAH accumulation (plasma >200 nmol/L), manifesting as intellectual disability and hepatic fibrosis. CRISPR-Cas9 correction in patient-derived fibroblasts restores enzyme activity to 60% of wild-type levels .

Emerging Pharmacological Strategies

SAH Hydrolase Inhibitors

DZNep (3-deazaneplanocin A), an SAH hydrolase inhibitor, reduces histone H3K27 trimethylation by 80% in cancer cells, demonstrating epigenetic therapeutic potential . Dose-dependent cardiotoxicity (EC50 = 2.5 µM) limits clinical application .

Antioxidant Coadministration

Combining N-acetylcysteine (10 mM) with folate lowers SAH-induced ROS production by 65% in endothelial cells, surpassing monotherapy effects (p < 0.01) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume